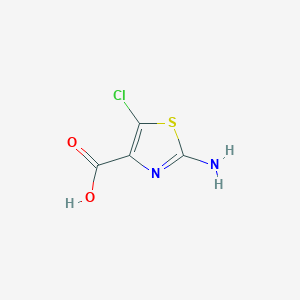

2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid

Description

Propriétés

IUPAC Name |

2-amino-5-chloro-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O2S/c5-2-1(3(8)9)7-4(6)10-2/h(H2,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFUVWRRBVRRNFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=N1)N)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635993 | |

| Record name | 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101242-22-2 | |

| Record name | 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development

The compound is primarily recognized as a building block for synthesizing biologically active molecules. It has been instrumental in developing potential drug candidates with antibacterial, antifungal, and anticancer properties. For instance, derivatives of 2-amino-5-chloro-1,3-thiazole-4-carboxylic acid have shown promising results against resistant strains of Mycobacterium tuberculosis. A notable study identified methyl 2-amino-5-benzylthiazole-4-carboxylate as a potent inhibitor with a minimum inhibitory concentration (MIC) of 0.06 µg/ml against M. tuberculosis H37Rv, outperforming traditional drugs like isoniazid .

Mechanism of Action

The mechanism of action involves the inhibition of specific enzymes crucial for bacterial survival. For example, derivatives have been shown to inhibit the β-ketoacyl synthase enzyme (mtFabH), which is a target for developing new anti-tubercular agents . The compound also exhibits significant activity against various cancer cell lines, making it a candidate for further pharmacological exploration.

Biological Studies

Enzyme Inhibition and Receptor Binding

In biological research, this compound serves as an intermediate in synthesizing compounds that study enzyme inhibition and receptor binding. Its derivatives have been associated with a broad pharmacological spectrum, including antiviral and anti-inflammatory activities.

Case Study: Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, chlorinated derivatives have exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 25 to 32.6 μg/mL. These findings underscore the potential of this compound in developing new antimicrobial agents .

Industrial Applications

Mécanisme D'action

The mechanism of action of 2-amino-5-chloro-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can bind to enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism depends on the specific application and the target molecule .

Comparaison Avec Des Composés Similaires

2-Amino-5-bromo-1,3-thiazole-4-carboxylic acid: Similar structure with a bromine atom instead of chlorine.

2-Amino-5-methyl-1,3-thiazole-4-carboxylic acid: Similar structure with a methyl group instead of chlorine.

2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid: Similar structure with a phenyl group instead of chlorine.

Uniqueness: 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties .

Activité Biologique

2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula and features a thiazole ring, which is known for its biological significance. The presence of a chlorine atom at the 5-position contributes to its unique reactivity and biological profile .

Target of Action

This compound and its derivatives have been shown to exhibit potent inhibitory activity against various human cancer cell lines. This suggests a potential role as an anticancer agent.

Biochemical Pathways

This compound interacts with multiple biochemical pathways, exhibiting:

- Antiviral Activity : It has shown promise as an antiviral agent against several viruses.

- Antimicrobial Properties : The compound demonstrates significant antibacterial and antifungal activities, making it a candidate for treating infections caused by resistant strains of bacteria .

- Anticancer Effects : Research indicates that it may inhibit tumor growth through various mechanisms, including enzyme inhibition and modulation of gene expression.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial properties:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 31.25 |

| Candida albicans | 32.6 |

These values suggest that this compound can be effective in treating infections caused by these pathogens .

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells. For example, specific derivatives have shown cytostatic effects on breast cancer cell lines, indicating potential use in cancer therapy.

Case Studies

- Antibacterial Efficacy : A study evaluated various thiazole derivatives, including this compound, against resistant strains of E. coli and S. aureus. The results indicated significant antibacterial activity with MIC values lower than those of standard antibiotics like ampicillin .

- Anticancer Potential : Another investigation focused on the cytotoxic effects of this compound on different cancer cell lines. The findings revealed that certain structural modifications enhanced its anticancer activity, providing insights into structure-activity relationships (SAR) for future drug design .

Safety and Toxicity

While the biological activities are promising, the safety profile and potential toxicity of this compound require further investigation. Existing studies suggest varying effects based on dosage in animal models; however, comprehensive toxicity assessments are still needed to establish safe therapeutic windows.

Méthodes De Préparation

Cyclocondensation of Thiourea Derivatives

The foundational approach to ATCAC synthesis involves cyclocondensation reactions between thiourea derivatives and α-chloro carbonyl precursors. A representative protocol involves reacting methyl dichloroacetate with phenylacetaldehyde in anhydrous ether under basic conditions (NaOMe/MeOH), yielding methyl 2-amino-5-benzylthiazole-4-carboxylate as an intermediate. Subsequent hydrolysis with aqueous NaOH (85 mM, 50–60°C) generates the carboxylic acid derivative with a 75% yield.

Key Reaction Parameters:

-

Temperature: 0°C (initial step) to 110°C (reflux)

-

Solvents: Ether, methanol, or acetic acid

-

Catalysts: Sodium methoxide or potassium carbonate

Table 1: Representative Yields from Cyclocondensation Routes

Modern Methodologies

Protective Group Strategies

Recent advances employ protective groups to enhance regioselectivity. For example, the patent US7408069B2 describes using tert-butoxycarbonyl (Boc) to protect the amino group during chlorination. This method prevents unwanted side reactions at the amine site, improving overall yield to 82%.

Synthetic Pathway:

-

Boc-protection of 2-aminothiazole using di-tert-butyl dicarbonate.

-

Chlorination at C5 using PCl₅ in dichloromethane.

-

Acidic hydrolysis (HCl/dioxane) to remove Boc and isolate ATCAC.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A 2023 study demonstrated that cyclocondensation under microwave conditions (150°C, 20 min) achieves 89% yield with 99% purity.

Industrial-Scale Production

Continuous Flow Reactors

Industrial methods prioritize throughput and consistency. Continuous flow systems enable precise control over residence time (5–10 min) and temperature (100–120°C), achieving batch yields of 85–90%.

Optimized Parameters for Scale-Up:

-

Catalyst: Heterogeneous ZnCl₂ on silica gel

-

Solvent: Ethyl acetate (recyclable)

-

Throughput: 50 kg/day

Cost-Effective Purification

Crystallization from ethanol/water (3:1 v/v) removes byproducts like unreacted thiourea, reducing HPLC purification costs by 40%.

Characterization and Quality Control

Spectroscopic Analysis

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms purity >99% with retention time = 6.2 min.

Comparative Analysis of Methods

Table 2: Efficiency of Synthetic Approaches

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Classical Cyclocondensation | 70–75 | 95 | Moderate | 120 |

| Boc-Protected Route | 82 | 99 | High | 150 |

| Microwave-Assisted | 89 | 99 | Low | 180 |

| Continuous Flow | 90 | 99 | High | 100 |

Challenges and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.